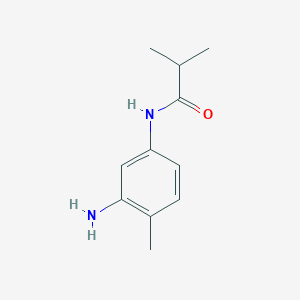

N-(3-amino-4-methylphenyl)-2-methylpropanamide

Description

BenchChem offers high-quality N-(3-amino-4-methylphenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-methylphenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJLEHDUSLUNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589815 | |

| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946690-30-8 | |

| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis involves a two-step reaction sequence commencing with the acylation of 4-methyl-3-nitroaniline with isobutyryl chloride, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide offers a detailed experimental protocol for each step, an analysis of the reaction mechanisms, and a discussion of the critical process parameters.

Introduction and Strategic Overview

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and an amide functional group, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This guide details a logical and well-established synthetic strategy that is both efficient and scalable.

The chosen synthetic pathway is predicated on a two-step approach:

-

Amide Formation: The synthesis commences with the selective N-acylation of 4-methyl-3-nitroaniline with isobutyryl chloride. This step introduces the desired 2-methylpropanamide moiety. The presence of the nitro group deactivates the aromatic ring, which can influence the reactivity of the amine. However, the amino group is a sufficiently strong nucleophile to react readily with the highly electrophilic acyl chloride.

-

Nitro Group Reduction: The subsequent step involves the reduction of the aromatic nitro group in the intermediate, N-(4-methyl-3-nitrophenyl)-2-methylpropanamide, to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and the clean nature of the reaction byproducts.

This strategic disconnection is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for N-(3-amino-4-methylphenyl)-2-methylpropanamide.

Detailed Synthesis Protocol

This section provides a step-by-step experimental procedure for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-2-methylpropanamide

This step involves the acylation of 4-methyl-3-nitroaniline with isobutyryl chloride. A suitable base is used to scavenge the hydrochloric acid byproduct.

Caption: Experimental workflow for the acylation of 4-methyl-3-nitroaniline.

Materials and Reagents:

-

4-methyl-3-nitroaniline

-

Isobutyryl chloride

-

Triethylamine or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methyl-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(4-methyl-3-nitrophenyl)-2-methylpropanamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 2: Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide

This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.

Caption: Experimental workflow for the reduction of the nitro intermediate.

Materials and Reagents:

-

N-(4-methyl-3-nitrophenyl)-2-methylpropanamide

-

Palladium on carbon (Pd/C, 5% or 10% w/w)

-

Ethanol or Ethyl Acetate

-

Hydrogen (H₂) gas

-

Celite® or a similar filter aid

Procedure:

-

In a hydrogenation flask, dissolve N-(4-methyl-3-nitrophenyl)-2-methylpropanamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

-

Seal the flask and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude N-(3-amino-4-methylphenyl)-2-methylpropanamide.

-

If necessary, the product can be further purified by recrystallization.

Data Summary and Characterization

The following table summarizes key data for the starting materials and products. Note that some values are predicted.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 77-81 | 302.2 (Predicted) |

| Isobutyryl chloride | C₄H₇ClO | 106.55 | -90 | 92 |

| N-(4-methyl-3-nitrophenyl)-2-methylpropanamide | C₁₁H₁₄N₂O₃ | 222.24 | (Predicted) | (Predicted) |

| N-(3-amino-4-methylphenyl)-2-methylpropanamide | C₁₁H₁₆N₂O | 192.26 | 138.26 (Predicted) | 385.9 (Predicted) |

Characterization of the Final Product:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amino protons, the amide proton, the methine proton of the isobutyryl group, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the final product.

Scientific Rationale and Mechanistic Insights

Step 1: Acylation

The acylation of the primary amine of 4-methyl-3-nitroaniline with isobutyryl chloride is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the reduction of aromatic nitro compounds to their corresponding anilines. The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the hydrogen atoms. This method is favored for its high chemoselectivity, meaning it typically does not reduce other functional groups like the amide or the aromatic ring under mild conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced organic synthesis methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, ensuring that each step proceeds to completion before moving to the next. The purification methods outlined, including extraction, washing, and recrystallization or chromatography, are standard procedures for isolating and purifying organic compounds, ensuring the final product's high purity. The characterization of the final product by spectroscopic methods provides definitive confirmation of its identity and purity.

References

- General Acylation of Anilines: For a general overview of acylation reactions, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

-

Catalytic Hydrogenation: Information on catalytic hydrogenation can be found in "Catalytic Hydrogenation" by L. Cerveny. A relevant online resource is the MIT Open Access article on the catalytic hydrogenation of a related nitro compound: Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]

- Synthesis of Related Amides: A patent describing the synthesis of related N-aryl amides provides procedural insights: US Patent 2002/0016506 A1, "Process for producing N-acylnitroaniline deriv

-

Properties of N-(3-amino-4-methylphenyl)propanamide: Physical property data can be found on chemical supplier websites. For instance, see the product page for N-(3-amino-4-methylphenyl)propanamide on Aladdin Scientific. [Link] (Note: This is a representative URL structure).

-

Synthesis of Isobutyramides: A relevant research article on the synthesis of isobutyramides: "Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis." Computational Biology and Chemistry, 92, 107484. [Link]

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-2-methylpropanamide: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of N-(3-amino-4-methylphenyl)-2-methylpropanamide, a pivotal chemical intermediate in the synthesis of targeted therapeutics. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant application as a core structural component in the development of potent kinase inhibitors, most notably the second-generation BCR-ABL inhibitor, Nilotinib. Furthermore, this guide outlines robust analytical methodologies for its characterization and essential safety and handling protocols. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Unseen Scaffolding of Targeted Therapy

In the landscape of modern medicinal chemistry, the final, complex architecture of a drug molecule often belies the strategic importance of its constituent building blocks. N-(3-amino-4-methylphenyl)-2-methylpropanamide, bearing the CAS number 946690-30-8, is a prime example of such a critical, yet often unheralded, intermediate. While not a therapeutic agent in its own right, its unique structural features—a substituted phenylenediamine ring coupled with an isobutyramide moiety—render it an indispensable precursor in the synthesis of highly specific and potent kinase inhibitors.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The N-(3-amino-4-methylphenyl) core provides a crucial scaffold upon which the intricate pharmacophore of Nilotinib is constructed. Understanding the chemistry, synthesis, and handling of this intermediate is therefore paramount for researchers engaged in the development of novel kinase inhibitors and for those involved in the process of scaling up the production of such life-saving medications. This guide aims to provide a thorough technical resource, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties and Chemical Identity

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective use in synthesis and research. The key identifiers and properties of N-(3-amino-4-methylphenyl)-2-methylpropanamide are summarized below.

| Property | Value | Source |

| CAS Number | 946690-30-8 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O | ChemBridge |

| Molecular Weight | 192.26 g/mol | Aladdin Scientific |

| IUPAC Name | N-(3-amino-4-methylphenyl)-2-methylpropanamide | PubChem |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Not explicitly available; predicted to be a solid at room temperature. | General chemical knowledge |

| Boiling Point | Not explicitly available; predicted to be >200 °C at standard pressure. | General chemical knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | General chemical knowledge |

Synthesis Protocol: A Practical Step-by-Step Guide

The synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide is most efficiently achieved via the Schotten-Baumann reaction, a robust and widely utilized method for the formation of amides from amines and acyl chlorides.[4][5][6][7] This protocol details the synthesis from commercially available starting materials: 4-methyl-3-nitroaniline and isobutyryl chloride.

Overall Synthesis Scheme

The synthesis is a two-step process:

-

Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitroaniline is reduced to an amine to yield 3-amino-4-methylaniline (4-methyl-1,2-phenylenediamine).

-

Amide Formation (Schotten-Baumann Reaction): The resulting diamine is then acylated with isobutyryl chloride to form the target compound.

Caption: Synthesis workflow for N-(3-amino-4-methylphenyl)-2-methylpropanamide.

Step 1: Synthesis of 3-Amino-4-methylaniline

Materials:

-

4-Methyl-3-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitroaniline (1 equivalent).

-

Add ethanol or a mixture of ethanol and water as the solvent.

-

Carefully add an excess of tin(II) chloride dihydrate (approximately 4-5 equivalents).

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-4-methylaniline. This product is often used in the next step without further purification.

Step 2: Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide

Materials:

-

3-Amino-4-methylaniline (from Step 1)

-

Isobutyryl chloride

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the crude 3-amino-4-methylaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-(3-amino-4-methylphenyl)-2-methylpropanamide.

Applications in Drug Development and Mechanism of Action

The primary and most well-documented application of N-(3-amino-4-methylphenyl)-2-methylpropanamide is as a key building block in the synthesis of the anticancer drug Nilotinib (Tasigna®).[1][2][8] Nilotinib is a highly potent and selective inhibitor of the BCR-ABL tyrosine kinase, the aberrant protein responsible for the pathogenesis of chronic myeloid leukemia (CML).

The synthesis of Nilotinib involves the coupling of N-(3-amino-4-methylphenyl)-2-methylpropanamide with another complex chemical entity, 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylbenzoic acid. In this context, the "N-(3-amino-4-methylphenyl)" portion of the intermediate serves as the foundational scaffold onto which the rest of the Nilotinib molecule is constructed.

Caption: The role of the title compound in the synthesis of Nilotinib.

The mechanism of action of Nilotinib is to bind to the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its enzymatic activity.[8] This prevents the phosphorylation of downstream signaling proteins that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis of the cancerous cells. While N-(3-amino-4-methylphenyl)-2-methylpropanamide itself is not biologically active in this manner, its structural integrity is essential for the correct three-dimensional conformation of the final Nilotinib molecule, allowing it to fit precisely into the active site of the target kinase.

Analytical Characterization

Ensuring the purity and identity of N-(3-amino-4-methylphenyl)-2-methylpropanamide is critical for its successful use in subsequent synthetic steps. The following analytical techniques are recommended for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method is typically suitable.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A time-dependent gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl group on the aromatic ring, the methine proton of the isobutyryl group, and the two methyl groups of the isobutyryl moiety. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is a suitable technique, and the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N-(3-amino-4-methylphenyl)-2-methylpropanamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a compound of significant, albeit indirect, importance in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the life-saving anticancer drug Nilotinib highlights the critical nature of such building blocks in the creation of complex therapeutic agents. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for researchers and scientists working towards the discovery and production of the next generation of targeted therapies.

References

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]

- Google Patents. (n.d.). US20100016590A1 - Nilotinib intermediates and preparation thereof.

-

PubChem. (n.d.). N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). Nilotinib. Retrieved from [Link]

-

Journal of Pharmaceutical and Chemical Research. (n.d.). Determination of amino acid without derivatization by using HPLC-HILIC column. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Nilotinib (HMDB0015595). Retrieved from [Link]

-

Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TASIGNA safely and effec. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-N-(3-methylphenyl)propanamide. Retrieved from [Link]

-

MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

Sources

- 1. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]

- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. grokipedia.com [grokipedia.com]

- 7. testbook.com [testbook.com]

- 8. novartis.com [novartis.com]

"N-(3-amino-4-methylphenyl)-2-methylpropanamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Pharmacophore

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a substituted aromatic amide that holds potential as a key intermediate and building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary amine and a stable amide linkage on a substituted phenyl ring, presents a versatile scaffold for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed methodology for its synthesis, and a discussion of its potential applications in the pharmaceutical landscape. While extensive peer-reviewed data on this specific molecule is limited, this document synthesizes available information and draws upon established chemical principles to offer a robust technical profile.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, bioavailability, and reactivity. Below is a summary of the known and predicted properties of N-(3-amino-4-methylphenyl)-2-methylpropanamide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| CAS Number | 946690-30-8 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | ~138°C (Predicted for a close analog) | [2] |

| Boiling Point | ~386°C at 760 mmHg (Predicted for a close analog) | [2] |

| Calculated LogP | 1.22 | [1] |

| Purity | ≥95% (as commercially available) | [1] |

| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like methanol, ethanol, and DMSO. |

Synthesis Protocol: A Step-by-Step Guide to Amide Formation

The synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide can be logically achieved through the acylation of 3-amino-4-methylaniline with isobutyryl chloride. This standard amide bond formation is a robust and well-established reaction in organic chemistry.

Experimental Workflow: Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide

Caption: Synthetic workflow for N-(3-amino-4-methylphenyl)-2-methylpropanamide.

Detailed Methodology

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-amino-4-methylaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

-

Cooling: Place the reaction flask in an ice-water bath to cool the solution to 0°C. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Slowly add 1.05 equivalents of isobutyryl chloride dropwise to the cooled, stirring solution. The formation of a precipitate (triethylammonium chloride) may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 1M HCl to remove excess base, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-(3-amino-4-methylphenyl)-2-methylpropanamide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methyl protons of the isobutyryl group, the methyl group on the phenyl ring, the amine protons, and the amide proton. The aromatic protons should appear as a complex multiplet in the aromatic region. The isobutyryl group will show a septet for the CH proton and a doublet for the two CH₃ groups. The methyl group on the ring will be a singlet. The amine (NH₂) and amide (NH) protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the isobutyryl and methyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), and the N-H bending of the amide (the amide II band, around 1550 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol ).

Potential Applications in Drug Development

The structural motifs present in N-(3-amino-4-methylphenyl)-2-methylpropanamide suggest its potential utility as a scaffold in the design of novel therapeutic agents. The primary amino group serves as a key functional handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric elements.

Derivatives of similar anilines have been explored for a range of biological activities. The phenylpropanamide substructure is found in a variety of biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring can influence the molecule's electronic properties and binding interactions with biological targets. This compound could serve as a valuable starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets, including but not limited to kinases, proteases, and G-protein coupled receptors.

Conclusion

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust and practical synthetic protocol, and a forward-looking perspective on its potential roles in drug discovery. As a versatile building block, it offers researchers a valuable tool for the construction of novel molecular architectures with potential therapeutic relevance. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in the development of new medicines.

References

-

Aladdin Scientific. N-(3-amino-4-methylphenyl)propanamide. [Link]

Sources

A-Spectroscopic-and-Structural-Elucidation-of-N-(3-amino-4-methylphenyl)-2-methylpropanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(3-amino-4-methylphenyl)-2-methylpropanamide (CAS No. 946690-30-8). Aimed at professionals in research and drug development, this document details the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy data. Each section outlines standard experimental protocols, presents interpreted data, and offers expert insights into how these techniques collectively confirm the molecular structure and purity of the target compound. The methodologies and interpretations described herein serve as a foundational reference for quality control, structural verification, and further research involving this molecule.

Introduction to N-(3-amino-4-methylphenyl)-2-methylpropanamide

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a substituted acetanilide derivative with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[1] Its structure features a central phenyl ring substituted with a methyl group, a primary amine group, and an isobutyramide group. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing unambiguous confirmation of a molecule's identity and structure. By employing a suite of techniques—MS for molecular weight and fragmentation, IR for functional group identification, and NMR for mapping the carbon-hydrogen framework—we can construct a detailed and validated molecular portrait. This guide explains the theoretical basis and practical application of these techniques for the structural elucidation of this specific compound.

Molecular Structure:

Sources

A Technical Guide to the Solubility Profile of N-(3-amino-4-methylphenyl)-2-methylpropanamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability to formulation strategy.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-amino-4-methylphenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry and drug discovery. By examining its molecular structure and key physicochemical properties, we will establish a theoretical framework for its expected behavior across a spectrum of common laboratory solvents. This guide furnishes researchers, scientists, and drug development professionals with not only a predictive solubility profile but also robust, step-by-step protocols for the empirical determination of both thermodynamic and kinetic solubility. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

Physicochemical Characterization of N-(3-amino-4-methylphenyl)-2-methylpropanamide

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. N-(3-amino-4-methylphenyl)-2-methylpropanamide is a small molecule featuring a substituted aniline core. Its structure incorporates functional groups that dictate its polarity, hydrogen bonding capacity, and ionization potential, all of which are pivotal to its interaction with various solvents.

Chemical Structure:

The key structural features are:

-

Aromatic Amine (-NH2): A weakly basic group that can be protonated in acidic conditions, significantly increasing aqueous solubility.

-

Secondary Amide (-CONH-): A polar, neutral group capable of acting as both a hydrogen bond donor and acceptor.

-

Isopropyl and Methyl Groups: Nonpolar, hydrophobic moieties that contribute to the molecule's lipophilicity.

-

Phenyl Ring: A large, nonpolar aromatic system that generally decreases aqueous solubility.

A summary of the compound's key properties is presented below. It is critical to note that many of these values are computationally predicted and require experimental verification.

Table 1: Physicochemical Properties of N-(3-amino-4-methylphenyl)-2-methylpropanamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [3] |

| CAS Number | 946690-30-8 | [2] |

| Predicted XLogP3 | 1.22 - 3.16 | [2][4] |

| Predicted Melting Point | 138.26 °C | [5] |

| Predicted Boiling Point | ~385.9 °C @ 760 mmHg | [5] |

| Polar Surface Area (PSA) | 58.61 Ų | [4] |

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" serves as the primary guideline for predicting solubility.[6] This rule states that substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8] The structure of N-(3-amino-4-methylphenyl)-2-methylpropanamide presents a balance of polar and nonpolar characteristics, suggesting a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. The compound's solubility in water is expected to be low due to the dominance of its hydrophobic phenyl ring and alkyl groups. However, the presence of the amine and amide groups will afford some minimal solubility. In acidic aqueous buffers (pH < pKa of the amine), solubility is expected to increase significantly due to the formation of a more polar, charged ammonium salt.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess polarity but lack acidic protons. They are excellent hydrogen bond acceptors. We predict good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar amide group.[10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through van der Waals forces. Due to the polar amine and amide functionalities, the compound is expected to have very poor solubility in highly nonpolar solvents like hexane.

Table 2: Predicted Qualitative Solubility of N-(3-amino-4-methylphenyl)-2-methylpropanamide

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Low | The large nonpolar surface area of the phenyl and alkyl groups outweighs the polarity of the amine and amide groups. |

| Aqueous HCl (pH 2) | High | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt. | |

| Ethanol | Moderate | The ethanol backbone provides nonpolar character to interact with the phenyl ring, while its hydroxyl group can hydrogen bond with the solute. | |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar regions of the molecule.[10] |

| Acetone | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds should facilitate dissolution. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions with the compound's phenyl ring. |

| Hexane | Insoluble | The significant mismatch in polarity between the highly nonpolar solvent and the polar functional groups of the compound will prevent dissolution.[6] |

Standardized Protocols for Experimental Solubility Determination

While predictions are valuable for initial guidance, empirical measurement is non-negotiable for accurate characterization.[11] Two distinct types of solubility are relevant in drug development: thermodynamic and kinetic.

-

Thermodynamic (or Equilibrium) Solubility: This is the "true" solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid form.[9][12] It is the gold standard for pre-formulation and is typically determined using the shake-flask method.[13]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[14][15] It is a high-throughput method used in early discovery to quickly assess compounds.[16] Kinetic solubility values are often higher than thermodynamic values because they can reflect a supersaturated state.[17]

Experimental Workflow Overview

The choice between determining thermodynamic or kinetic solubility depends on the stage of drug development. The following diagram illustrates the general workflow for both approaches.

Caption: Experimental workflow for determining solubility.

Protocol 4.1: Thermodynamic Solubility via Saturation Shake-Flask Method

This protocol describes the definitive method for determining equilibrium solubility.[12][18]

Objective: To determine the maximum concentration of N-(3-amino-4-methylphenyl)-2-methylpropanamide that dissolves in a specific solvent at equilibrium.

Materials:

-

N-(3-amino-4-methylphenyl)-2-methylpropanamide (solid form)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial (a common starting point is 1-2 mg of compound per 1 mL of solvent to ensure saturation).[12]

-

Solvent Addition: Accurately add a known volume of the desired pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[12][13] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. To clarify the supernatant, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a 0.22 µm syringe filter. Causality Note: This step is critical to remove all particulate matter, as its presence would lead to an overestimation of solubility.

-

Sample Dilution: Immediately after separation, carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as µg/mL or µM.

Protocol 4.2: Kinetic Solubility via Nephelometry

This protocol provides a high-throughput assessment suitable for early-stage compound screening.[14][16]

Objective: To determine the concentration at which N-(3-amino-4-methylphenyl)-2-methylpropanamide precipitates out of an aqueous buffer when added from a DMSO stock solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate shaker

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[16]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[16] Often, a serial dilution of the stock in DMSO is performed first to test a range of concentrations.

-

Buffer Addition: Using a liquid handler, rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (typically 1-2%) to minimize co-solvent effects.

-

Incubation: Mix the plate thoroughly on a plate shaker for a short period (e.g., 5-10 minutes) and then incubate at a controlled temperature (e.g., 25°C) for 1 to 2 hours.[15][16]

-

Measurement: Place the microplate in a nephelometer and measure the amount of light scattered by any precipitate formed in the wells.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (negative control wells containing only buffer and DMSO).

Conclusion

This guide establishes a foundational understanding of the solubility of N-(3-amino-4-methylphenyl)-2-methylpropanamide based on its molecular structure. The compound is predicted to exhibit poor aqueous solubility at neutral pH but good solubility in polar aprotic solvents like DMSO and enhanced aqueous solubility under acidic conditions. While these theoretical predictions offer valuable initial insights, they must be substantiated by rigorous experimental data. The provided detailed protocols for both thermodynamic and kinetic solubility determination offer a clear and reliable path for researchers to generate this critical data. Accurate solubility assessment is an indispensable step in the drug discovery and development pipeline, directly informing lead optimization, formulation design, and the overall probability of a compound's success.[19][20]

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]

-

Reker, D., et al. (2025). Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation. National Institutes of Health. Available from: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available from: [Link]

-

ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Available from: [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Available from: [Link]

-

Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]

-

Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

University of Colorado Denver. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Available from: [Link]

-

ACS Environmental Au. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Publications. Available from: [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

-

MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]

-

Boothroyd, S., et al. (2018). Solubility prediction from first principles: a density of states approach. RSC Publishing. Available from: [Link]

-

APC. (n.d.). Solvent Selection - (API) Solubility. Available from: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Available from: [Link]

-

Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Available from: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

MacEwan University. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Chinese Journal of Pharmaceutical Analysis. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Palmer, D. S., et al. (2012). First-Principles Calculation of the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Theory and Computation. Available from: [Link]

-

National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-N-methylpropanamide. Available from: [Link]

-

PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide. Available from: [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Available from: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Available from: [Link]

-

PubChem. (n.d.). 2-methyl-N-(3-methylphenyl)propanamide. Available from: [Link]

-

Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

University of Chicago. (n.d.). By compound. Available from: [Link]

-

Acta Chemica Scandinavica. (1999). The solubilities of denatured proteins in different organic solvents. Available from: [Link]

Sources

- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Buy 3-Amino-N-methyl-2-(3-methylphenyl)propanamide [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. scispace.com [scispace.com]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. biorelevant.com [biorelevant.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 20. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N-(3-amino-4-methylphenyl)-2-methylpropanamide: A Technical Guide to Target Identification and Validation

Foreword: From Structural Analogy to Targeted Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is a complex and multifaceted endeavor. The compound N-(3-amino-4-methylphenyl)-2-methylpropanamide, while not extensively characterized in public domain literature, presents a compelling case for investigation based on the principle of structural analogy. Its constituent moieties, particularly the 3-amino-4-methylphenyl group, are present in compounds with known and potent biological activities. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically explore the potential biological targets of this molecule. We will eschew a rigid, templated approach in favor of a narrative that follows the logical and iterative process of target identification and validation, grounded in scientific integrity and field-proven methodologies. Our exploration will be anchored in a primary hypothesis and supported by detailed experimental protocols, offering a self-validating framework for discovery.

Molecular Deconstruction and Cheminformatic Insights

The structure of N-(3-amino-4-methylphenyl)-2-methylpropanamide offers several clues to its potential biological interactions. A thorough analysis of its key structural features is the first step in formulating a testable hypothesis.

-

The Anilide Core: The central anilide linkage is a common feature in a vast array of pharmaceuticals. Aniline derivatives are known to be versatile building blocks in medicinal chemistry, contributing to compounds with applications in oncology, as well as in treating cardiovascular and infectious diseases.[1][2] However, the aniline substructure is also a known structural alert for potential toxicity, often associated with idiosyncratic adverse drug reactions (IADRs) due to the formation of reactive metabolites.[3] This duality underscores the importance of careful toxicological profiling in later stages of development.

-

The 3-Amino-4-Methylphenyl Moiety: A Beacon for Kinase Inhibition: The most salient feature of the target molecule is the 3-amino-4-methylphenyl group. This specific substitution pattern is a key component of the potent and selective kinase inhibitor, CHMFL-ABL-053.[4] This compound is a formidable inhibitor of BCR-ABL, SRC, and p38 kinases, which are implicated in chronic myeloid leukemia (CML).[4] This strong structural precedent forms the bedrock of our primary hypothesis.

-

The Isobutyryl Group: The N-isobutyryl group provides a degree of steric bulk and lipophilicity that can influence the compound's binding affinity and pharmacokinetic properties. The exploration of structure-activity relationships (SAR) around this group could be a fruitful avenue for lead optimization.[5][6]

Primary Hypothesis: A Novel Kinase Inhibitor Scaffold

Based on the compelling structural similarity to CHMFL-ABL-053, our primary hypothesis is that N-(3-amino-4-methylphenyl)-2-methylpropanamide functions as a kinase inhibitor. Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site. The aniline core of our target compound could potentially form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.

Proposed Target Kinase Families:

-

Tyrosine Kinases: Given the precedent of BCR-ABL and SRC inhibition by a structurally related compound, this family represents a high-priority target class.[4]

-

Serine/Threonine Kinases: The inhibition of p38 kinase by CHMFL-ABL-053 suggests that our compound may also target this family of kinases, which are involved in inflammatory responses and stress signaling.[4]

The following workflow diagram illustrates the proposed path from hypothesis to validated lead.

Experimental Validation Strategy: A Phased Approach

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in our validation workflow.

Phase 1: In Vitro Screening and Hit Validation

The initial phase focuses on identifying and confirming direct interactions between the compound and purified kinases.

3.1. Kinase Panel Screening

-

Objective: To perform a broad screen against a diverse panel of kinases to identify initial "hits."

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified human kinases (e.g., >400 kinases).

-

Provide the test compound at a standard concentration, typically 1 µM or 10 µM.

-

The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase by the compound.

-

Analyze the data to identify kinases that are significantly inhibited (e.g., >50% inhibition).

-

3.2. Biochemical Assays for IC50 Determination

-

Objective: To determine the potency of the compound against the "hit" kinases identified in the initial screen.

-

Protocol (Example using an ADP-Glo™ Kinase Assay):

-

Prepare a serial dilution of the test compound in a suitable buffer (e.g., DMSO).

-

In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

| Parameter | Description |

| Kinase | Purified recombinant "hit" kinase |

| Substrate | Specific peptide or protein substrate for the kinase |

| ATP Concentration | Typically at or near the Km for the kinase |

| Compound Concentrations | 10-point serial dilution (e.g., 10 µM to 1 nM) |

| Detection Method | Luminescence (ADP-Glo™) |

3.3. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

-

Objective: To confirm direct binding of the compound to the target kinase.

-

Principle: The binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

Mix the purified target kinase with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).

-

Add the test compound or vehicle (DMSO) to the mixture.

-

Use a real-time PCR instrument to slowly increase the temperature of the samples.

-

Monitor the fluorescence intensity. As the protein unfolds, the dye will bind, and the fluorescence will increase.

-

The melting temperature (Tm) is the midpoint of the unfolding transition.

-

A significant increase in Tm in the presence of the compound indicates direct binding.

-

Phase 2: Cell-Based Assays for Biological Relevance

This phase aims to confirm that the compound is active in a cellular context and modulates the intended signaling pathway.

4.1. Cell Viability/Proliferation Assays

-

Objective: To assess the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

-

Protocol (Example using a CellTiter-Glo® Luminescent Cell Viability Assay):

-

Seed cancer cell lines (e.g., K562 for BCR-ABL, various cancer lines for SRC or p38) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add CellTiter-Glo® Reagent, which measures the amount of ATP present, an indicator of metabolically active cells.

-

Read the luminescence on a plate reader.

-

Calculate the GI50 (concentration that causes 50% growth inhibition).

-

4.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells.

-

Principle: Similar to DSF, ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.

-

Protocol:

-

Treat cultured cells with the test compound or vehicle.

-

Heat the cells at various temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

-

The presence of more soluble target protein at higher temperatures in the compound-treated samples indicates target engagement.

-

4.3. Downstream Signaling Pathway Analysis

-

Objective: To determine if the compound inhibits the kinase's activity in cells by assessing the phosphorylation of its downstream substrates.

-

Protocol (Western Blotting):

-

Treat cells with the test compound for a short period (e.g., 1-2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., p-STAT5 for BCR-ABL, p-ERK for some pathways) and the total form of the substrate.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

A decrease in the ratio of the phosphorylated to the total substrate in the presence of the compound indicates inhibition of the upstream kinase.

-

Alternative Hypotheses and Future Directions

While the kinase inhibitor hypothesis is the most promising, it is prudent to consider other potential biological targets for anilide-containing compounds. Should the kinase screening prove unfruitful, the following avenues could be explored:

-

G-Protein Coupled Receptors (GPCRs): The structural diversity of anilide derivatives allows them to interact with a wide range of receptors. A broad GPCR panel screen could be considered.

-

Ion Channels: Some anilide-containing compounds are known to modulate the activity of ion channels. Electrophysiological studies could be employed to investigate this possibility.

-

Nuclear Receptors: The relatively lipophilic nature of the compound might allow it to cross the cell membrane and interact with intracellular receptors.

Future work would also involve extensive Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, as well as comprehensive safety and toxicity profiling to address the potential liabilities of the aniline core.

Conclusion

N-(3-amino-4-methylphenyl)-2-methylpropanamide represents a promising starting point for a drug discovery campaign. While its biological targets are not yet defined, its structural similarity to known kinase inhibitors provides a strong and testable primary hypothesis. The phased experimental strategy outlined in this guide, progressing from broad in vitro screening to detailed cell-based validation, offers a robust and logical framework for elucidating its mechanism of action. By following this path, researchers can systematically unlock the therapeutic potential of this novel chemical entity and pave the way for the development of new and effective medicines.

References

-

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PubMed Central. Available at: [Link]

-

3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074. PubChem. Available at: [Link]

-

Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed. Available at: [Link]

-

Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. PubMed. Available at: [Link]

-

2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. Available at: [Link]

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. ResearchGate. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

-

Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 3. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Mechanism of Action for N-(3-amino-4-methylphenyl)-2-methylpropanamide

A Senior Application Scientist's Perspective on Devising and Testing Mechanistic Hypotheses for a Novel Anilide Compound

Abstract

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a novel chemical entity whose mechanism of action (MoA) remains uncharacterized. The absence of direct literature necessitates a hypothesis-driven approach, leveraging chemoinformatic and structural analogies to established pharmacological classes. This guide presents a series of technically grounded hypotheses for its potential MoA, focusing on targets historically associated with its core anilide scaffold. We propose that this compound may function as a kinase inhibitor or an ion channel modulator. For each hypothesis, this paper details the scientific rationale and provides comprehensive, step-by-step experimental workflows designed for validation. The protocols are presented as a strategic research cascade, from initial high-throughput screening to specific target engagement and functional cellular assays, providing a robust framework for elucidating the biological role of this and similar novel molecules.

Introduction and Structural Analysis

The compound N-(3-amino-4-methylphenyl)-2-methylpropanamide belongs to the anilide class of molecules, characterized by a phenylamine core acylated with a carboxylic acid derivative. Anilide and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities, including anticancer, analgesic, and antimicrobial effects.[1][2] The structure can be deconstructed into two key pharmacophores:

-

The 3-amino-4-methylphenyl group: A substituted aniline ring that provides a platform for interactions such as hydrogen bonding and pi-stacking within protein binding pockets.

-

The 2-methylpropanamide (isobutyramide) group: An amide side chain that can act as a hydrogen bond donor and acceptor.

This combination of a substituted aromatic amine and a flexible amide linker is a common feature in molecules designed to interact with well-defined binding sites on protein targets, such as the ATP-binding pocket of kinases or the pore of ion channels.[3][4] Given the lack of direct data, a logical first step is to formulate hypotheses based on the established pharmacology of structurally related compounds.

Core Mechanistic Hypotheses

Based on the prevalence of the anilide scaffold in approved drugs and clinical candidates, two primary hypotheses are proposed:

-

Hypothesis I: Inhibition of Protein Kinases: The anilide moiety is a cornerstone of many successful tyrosine kinase inhibitors (TKIs).[5] It can function as a "hinge-binder," mimicking the adenine portion of ATP to occupy the enzyme's active site.[3]

-

Hypothesis II: Modulation of Ion Channels: Aromatic amines linked to amide groups are classic features of local anesthetics and other ion channel modulators that function by physically occluding the channel pore or by allosterically altering its gating properties.[6][7]

The following sections will detail the scientific rationale for each hypothesis and lay out a comprehensive experimental plan to investigate them.

Hypothesis I: Protein Kinase Inhibition

Rationale

The general structure of N-(3-amino-4-methylphenyl)-2-methylpropanamide resembles that of Type I and Type II kinase inhibitors. For instance, the core phenylaminopyrimidine scaffold of imatinib and nilotinib, both potent Bcr-Abl inhibitors, relies on an aniline-like group for key interactions within the kinase domain.[3][5] The 3-amino group could form critical hydrogen bonds with the "hinge region" of a kinase ATP-binding site, while the methyl-substituted phenyl ring could occupy an adjacent hydrophobic pocket, conferring specificity. The development of specific and selective kinase inhibitors is a cornerstone of targeted cancer therapy.[8]

Experimental Validation Workflow

A tiered approach is recommended to efficiently screen for and validate kinase inhibitory activity.[9]

Caption: A four-tiered experimental workflow for identifying and validating kinase inhibition.

Detailed Experimental Protocols

Protocol 3.3.1: Tier 1 - Broad Kinase Panel Screen

-

Objective: To identify potential kinase targets from a large, representative panel.

-

Methodology: Employ a commercial binding assay service (e.g., DiscoverX KINOMEscan™).

-

Procedure:

-

Prepare a 10 mM stock solution of N-(3-amino-4-methylphenyl)-2-methylpropanamide in 100% DMSO.

-

Submit the compound for screening at a single concentration (typically 1 µM or 10 µM) against a panel of over 400 human kinases.

-

The assay principle is based on the displacement of a tagged ligand from the kinase active site by the test compound, measured via qPCR or other sensitive methods.

-

-

Data Analysis: Results are typically provided as percent inhibition relative to a control. Identify "hits" as kinases showing significant inhibition (e.g., >70%).

Protocol 3.3.2: Tier 2 - IC50 Determination for Hits

-

Objective: To quantify the potency of the compound against the primary hits identified in Tier 1.

-

Methodology: Use a biochemical kinase activity assay, such as an ADP-Glo™ (Promega) or HTRF® KinEASE (Cisbio) assay.

-

Procedure:

-

Select a suitable recombinant kinase enzyme and substrate for a hit identified in Tier 1.

-

Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting at a high concentration (e.g., 100 µM).

-

Perform the kinase reaction in a 384-well plate, incubating the enzyme, substrate, ATP, and compound for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the generated signal (luminescence or fluorescence) according to the manufacturer's protocol.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Data Presentation:

| Kinase Target | IC50 (µM) | Hill Slope | R² |

| Kinase A | Value | Value | Value |

| Kinase B | Value | Value | Value |

| Kinase C | Value | Value | Value |

Protocol 3.3.3: Tier 4 - Functional Cellular Assay (Western Blot)

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context, leading to a downstream functional effect.

-

Methodology: Western blot analysis of a known downstream substrate of the target kinase.

-

Procedure:

-

Select a cell line known to express the target kinase and have a detectable level of basal phosphorylation of its substrate.

-

Culture cells to ~80% confluency and treat with a range of concentrations of the compound (e.g., 0.1x to 10x the biochemical IC50) for 1-2 hours.

-

If necessary, stimulate the pathway with an appropriate growth factor or activator.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.